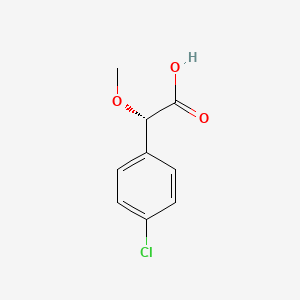
(2S)-2-(4-chlorophenyl)-2-methoxyaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-chlorophenyl)-2-methoxyacetic acid: is an organic compound characterized by the presence of a chlorophenyl group and a methoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid typically involves the reaction of 4-chlorobenzaldehyde with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid
- 2-(4-methylsulfonyl phenyl) indole derivatives
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness: (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methoxyacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
(2S)-2-(4-chlorophenyl)-2-methoxyacetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12)/t8-/m0/s1 |
InChI-Schlüssel |
OFASTQPKCTUSPZ-QMMMGPOBSA-N |
Isomerische SMILES |
CO[C@@H](C1=CC=C(C=C1)Cl)C(=O)O |
Kanonische SMILES |
COC(C1=CC=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



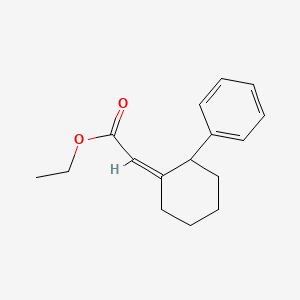

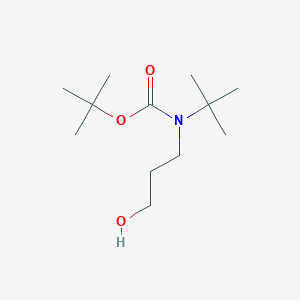
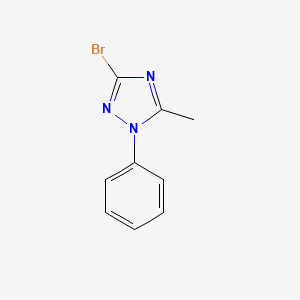
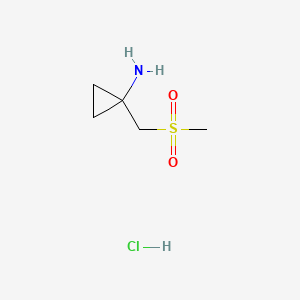


![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)

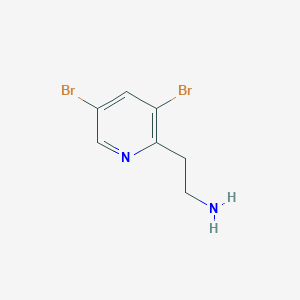
![1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)

